B220 - 112228-65-6

B220

Catalog Number: EVT-319735
CAS Number: 112228-65-6
Molecular Formula: C20H22N4
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(A) 6H-Indolo(2,3-b)quinoxaline-6-ethanamine, N,N,2,3-tetramethyl-: This compound, also known as B220, is a synthetic indoloquinoxaline derivative researched for its antiviral properties. []

(B) CD45R/B220 antigen: This protein, often abbreviated as B220, is a cell surface marker primarily found on B lymphocytes in mice. [] It is a specific isoform of the protein tyrosine phosphatase CD45, containing exons 4, 5, and 6. [, , ] Although predominantly a B cell marker, B220 expression is also observed on subsets of T cells under certain conditions like activation and apoptosis. [, , , , ]

9-OH-B220 (2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-[2,3-b]quinoxaline)

    Compound Description: 9-OH-B220 is a quinoxaline derivative with antiviral properties. It interacts with both DNA and RNA, exhibiting a strong binding affinity for duplex and triplex forms. Research suggests that 9-OH-B220 intercalates into DNA and duplex RNA, while binding within the minor groove of triplex RNA. [] This compound demonstrates the ability to stabilize the triple helical structure of DNA and RNA duplexes, although its stabilizing effect on RNA triplexes is less pronounced. [] Studies indicate that 9-OH-B220 can significantly enhance the thermal stability of these nucleic acid structures, particularly the triplex form of DNA. []

    Relevance: 9-OH-B220 is structurally similar to B220, differing only by the presence of a hydroxyl group at the 9-position. This modification appears to enhance its interaction with nucleic acids, particularly with DNA triplexes. This suggests that 9-OH-B220 may possess a different mechanism of action compared to B220 and could be further explored for its potential as an antigene or antiviral agent. []

Diosgenin

    Compound Description: Diosgenin is a steroidal sapogenin found in various plants, including Dioscorea alata (purple yam). [, ] It exhibits a range of pharmacological properties, including immunomodulatory effects. [, ]

Glyceollin I

    Compound Description: Glyceollin I is an isoflavonoid found in soybeans. It possesses anti-inflammatory properties and can modulate immune responses. [] Molecular modeling studies suggest that glyceollin I can bind to NFκB, a key transcription factor involved in inflammatory signaling. []

Source and Classification

B220 is predominantly found in murine (mouse) B cells but has been identified in a subset of human B cells as well. In mice, it serves as a pan-B cell marker, while its expression in humans is more restricted to naive B cells and certain lymphoproliferative disorders. The expression pattern of B220 varies significantly among different types of immune cells, including activated T cells and natural killer cells, indicating its broader relevance in immune responses.

Synthesis Analysis

The synthesis of B220 involves the transcription of the CD45 gene, which is regulated by various factors during lymphocyte development. The expression of B220 mRNA can be analyzed using reverse transcription-polymerase chain reaction (RT-PCR). For instance, total RNA can be extracted from splenocytes or thymocytes, followed by the synthesis of first-strand complementary DNA (cDNA) using reverse transcriptase. The PCR amplification typically involves specific primers targeting exons of the CD45 gene, with subsequent analysis through agarose gel electrophoresis to confirm the presence and size of the amplified products .

Technical Parameters for Synthesis

  • Temperature Cycling: Initial denaturation at 94°C for 1 minute; 30 cycles at 94°C for 30 seconds, 55°C for 1 minute, and 72°C for 2 minutes; final extension at 72°C for 5 minutes.
  • Primer Sequences: Specific sense and antisense primers are designed based on the CD45 gene sequence.
Molecular Structure Analysis

B220's molecular structure consists of an extracellular domain that varies due to alternative splicing, a single transmembrane segment, and two tandem intracellular catalytic domains. This structure allows B220 to function effectively as a signaling molecule within lymphocytes.

Relevant Data

  • Isoforms: The extracellular domain's variability results in different isoforms that are expressed depending on the cell type and activation state.
  • Glycosylation: The degree of glycosylation affects its function and interaction with other cellular components.
Chemical Reactions Analysis

B220 is involved in several biochemical reactions that are critical for immune signaling. Its primary role is as a receptor that modulates T-cell and B-cell antigen receptor signaling pathways. The activation of these pathways influences cell growth, differentiation, and survival.

Key Reactions

  • Phosphorylation: B220 participates in phosphorylation events that activate downstream signaling cascades.
  • Signal Transduction: It regulates Src-family kinases essential for effective immune responses.
Mechanism of Action

The mechanism of action for B220 involves its role as a receptor that interacts with various ligands during immune activation. Upon binding to antigens or co-stimulatory signals, B220 undergoes conformational changes that lead to the activation of intracellular signaling pathways.

Detailed Description

  • Activation Pathways: B220 enhances signal transduction through its phosphatase activity, which modulates other signaling molecules' phosphorylation states.
  • Role in Apoptosis: It is also implicated in apoptotic processes by regulating DNA fragmentation during lymphocyte apoptosis .
Physical and Chemical Properties Analysis

B220 exhibits several physical and chemical properties relevant to its function:

  • Molecular Weight: Approximately 220 kDa.
  • Solubility: Soluble in physiological buffers used for cell culture.
  • Stability: Stability can be affected by environmental conditions such as pH and temperature.

Relevant Data

  • Expression Levels: Expression levels can vary significantly based on the activation state of the B cells or other lymphocytes.
  • Detection Methods: Commonly detected using flow cytometry with specific antibodies targeting the B220 epitope .
Applications

B220 has numerous applications in immunology research and clinical diagnostics:

  • Cell Isolation: Used in techniques such as magnetic bead separation to isolate B cells from mixed cell populations.
  • Immunophenotyping: Essential for identifying different stages of B cell development and assessing immune responses.
  • Disease Research: Investigated in various hematological malignancies to understand differentiation patterns in neoplastic versus normal cells .
Molecular Characterization of B220

Structural Features of the CD45/B220 Glycoprotein

CD45, commonly referred to as B220 in murine B lymphocytes, is a transmembrane protein tyrosine phosphatase (PTP) that serves as a master regulator of immune cell signaling. This glycoprotein exhibits a molecular weight ranging from 180–240 kDa, with structural diversity arising from extensive alternative splicing and post-translational modifications. Its extracellular domain contains multiple fibronectin type III repeats and a heavily O-glycosylated region that defines the B220 isoform recognized by the RA3-6B2 monoclonal antibody. The cytoplasmic domain comprises two tandem PTP domains (D1 and D2), with D1 harboring catalytic activity essential for modulating phosphorylation events in antigen receptor signaling pathways [2] [9].

Isoform-Specific Epitopes and Splice Variants

The structural heterogeneity of CD45 arises primarily from alternative splicing of exons 4–6 (A–C) in the extracellular domain, generating isoforms with distinct antigenic properties and functional capabilities. The B220 epitope, recognized by the RA3-6B2 antibody, is specifically expressed on isoforms containing exon A-encoded sequences. This epitope conformation depends on both exon-specific peptide sequences and carbohydrate residues, making it a marker for specific stages of B cell development [2] [8].

Table 1: CD45 Isoforms Defined by Alternative Splicing

Isoform DesignationExons SplicedMolecular Weight (kDa)Cellular Expression
CD45RA (B220)Exon A included205-220Pro-B to mature B cells, activated T cell blasts
CD45RBExon B included190-220B cells, T cell subsets
CD45RCExon C included200-220T cell subsets
CD45R0No exons A, B, or C180Memory T cells, plasma cells

The functional significance of these isoforms extends beyond mere structural variation. B220-positive isoforms exhibit distinct signaling capacities due to differential dimerization properties and lateral mobility within the membrane. Splice variants lacking exons A-C demonstrate reduced phosphatase activity and altered association with lymphocyte-specific kinases. Importantly, B220 expression is not exclusive to B lymphocytes; it appears on activated T cell blasts preceding apoptosis and on subsets of natural killer cells, indicating its role in signaling modulation across multiple lymphocyte lineages [5] [8]. Alternative splicing mechanisms governing CD45 isoform expression involve heterogeneous nuclear ribonucleoproteins (hnRNPs) that bind to exonic splicing silencers (ESS) and intronic splicing silencers (ISS), promoting exon skipping in a cell type-specific manner [8].

Post-Translational Modifications and Signaling Domains

Beyond alternative splicing, CD45/B220 undergoes extensive post-translational modifications (PTMs) that profoundly influence its function and interactions. Glycosylation represents the most abundant modification, with approximately 50% of its molecular weight attributable to carbohydrate additions. The extracellular domain contains multiple sites for O-linked glycosylation that directly influence antibody recognition. The B220 epitope itself is glycosylation-dependent, as enzymatic removal of sialic acid residues abrogates RA3-6B2 antibody binding [2] [9].

The cytoplasmic PTP domains undergo reversible phosphorylation that modulates enzymatic activity. Phosphorylation at tyrosine residue 1196 within the D2 domain enhances phosphatase activity toward Src-family kinases, while serine/threonine phosphorylation in the juxtamembrane region influences receptor clustering and membrane localization. CD45 also undergoes regulated intramembrane proteolysis (RIP) in activated lymphocytes, releasing a soluble ectodomain and a membrane-tethered C-terminal fragment that is further processed by γ-secretase [4] [9].

Table 2: Key Post-Translational Modifications of CD45/B220

Modification TypeModification SitesFunctional ConsequenceRegulatory Enzymes
O-linked glycosylationSer/Thr-rich extracellular domainEpitope conformation, protection from proteolysisGalNAc transferases, sialyltransferases
Tyrosine phosphorylationTyr1196 (D2 domain)Enhanced phosphatase activityLck, Fyn kinases
Serine/threonine phosphorylationJuxtamembrane regionAltered lateral mobility, dimerizationPKC, ERK kinases
Regulated proteolysisTransmembrane domainSignal termination, nuclear translocationADAM proteases, γ-secretase

The functional integration of CD45/B220 into lymphocyte signaling pathways occurs through its phosphatase-mediated regulation of Src-family kinases (Lck, Fyn, Lyn). By dephosphorylating the inhibitory C-terminal tyrosine of these kinases, CD45 lowers the activation threshold for antigen receptor signaling. This regulatory function is spatially controlled through CD45's exclusion from immune synapses, allowing localized kinase activation upon antigen engagement [2] [4]. The extracellular domain functions as a size-dependent molecular sieve, with larger isoforms exhibiting reduced access to densely packed receptor clusters and consequently greater phosphatase activity in membrane microdomains [2].

Genetic Regulation of B220 Expression

Promoter Elements and Transcriptional Control Mechanisms

The CD45 gene (Ptprc) spans approximately 150 kb on chromosome 1 and employs multiple tissue-specific promoters that orchestrate its expression throughout hematopoietic development. The proximal promoter contains essential binding sites for Ets-family transcription factors, including PU.1, which serves as a master regulator of hematopoietic lineage commitment. PU.1 binding initiates chromatin remodeling at the CD45 locus, creating accessible regions for additional transcription factors [10].

In developing B cells, a combinatorial code of transcription factors establishes CD45 expression. Early B cell factor 1 (EBF1) and E2A proteins bind to evolutionarily conserved motifs in the distal promoter, facilitating the recruitment of Pax5, which reinforces expression throughout B cell development. The synergistic action of these factors forms a transcriptional "hubloop" that stabilizes the active chromatin configuration. This complex exhibits functional cooperativity, as evidenced by chromatin immunoprecipitation sequencing (ChIP-Seq) studies demonstrating co-occupancy of PU.1, EBF1, E2A, and Pax5 at the CD45 promoter in pro-B cells [6] [10].

Table 3: Transcription Factors Regulating CD45/B220 Expression

Transcription FactorBinding Site LocationFunction in CD45 RegulationCooperating Factors
PU.1Proximal promoterChromatin remodeling, basal transcriptionIRF4/8, GABPα
EBF1Distal enhancer (-15 kb)Lineage-specific activationE2A, FoxO1
Pax5Promoter-proximal elementTranscriptional amplificationEBF1, E2A
Oct-23' enhancerMature B cell maintenanceBob1 (OCA-B)
Notch1/RBP-JκSilencer elementThymocyte-specific repressionHDAC complexes

The transcriptional program controlling CD45 exhibits remarkable plasticity during lineage commitment. In T cell development, Notch signaling induces the repressor protein Hes1, which recruits histone deacetylase (HDAC)-containing complexes to the proximal promoter, effectively silencing CD45 expression in thymocytes. Conversely, in myeloid lineages, C/EBP factors cooperate with PU.1 to maintain CD45 expression. This lineage-specific regulation explains why B220 expression persists throughout B cell development but becomes restricted to activated T cells in the peripheral immune system [10].

Epigenetic Modulation in B-Cell Lineages

Epigenetic modifications at the CD45 locus create a permissive chromatin environment that facilitates stage-specific expression during B cell development. The locus is marked by progressive acquisition of activating histone modifications, including H3K4 monomethylation (H3K4me1) at enhancer regions and H3K4 trimethylation (H3K4me3) at promoter elements. PU.1 functions as a pioneer factor that initiates nucleosome remodeling, creating regions of accessible chromatin that serve as beacons for additional transcription factors. These accessible regions subsequently acquire H3K4me1 marks, which characterize active enhancers in mature B cells [10].

The polycomb repressive complex 2 (PRC2) plays a critical role in constraining CD45 expression during lineage specification. PRC2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive mark that forms facultative heterochromatin. In hematopoietic stem cells, the CD45 locus displays bivalent domains marked by both H3K4me3 and H3K27me3, resolving to monovalent activation during B cell commitment. Pharmacological inhibition of PRC2 components (EZH2, EED) using compounds such as GSK126 or EED226 increases CD45 expression and accelerates plasma cell differentiation, demonstrating the functional significance of this epigenetic regulation [7].

DNA methylation patterns further refine CD45 isoform expression through cell type-specific demethylation of exon-associated regions. The conserved CpG island spanning exons 4–6 displays progressive demethylation during B cell maturation, correlating with increased inclusion of variable exons in mature B cells. Ten-eleven translocation (TET) enzymes mediate active demethylation at these sites, creating binding platforms for splicing regulators such as heterogeneous nuclear ribonucleoprotein L (hnRNP L) that influence alternative exon selection [7] [8].

Table 4: Epigenetic Modifications Regulating CD45 Expression

Epigenetic MarkGenomic LocationFunctionModifying Enzymes
H3K4me1Distal enhancersEnhancer activationMLL1-4, SET1A/B complexes
H3K4me3Promoter regionTranscriptional initiationMLL1-4, SET1A/B complexes
H3K27me3Promoter and exonic regionsTranscriptional repressionPRC2 (EZH1/2)
DNA demethylationExons 4-6Alternative splicing regulationTET1-3, AID
H3K9acPromoter-proximalChromatin accessibilityp300/CBP HATs

The integration of these epigenetic layers creates a dynamic regulatory landscape that responds to developmental cues and environmental signals. During B cell activation, stimulation through the B cell receptor induces rapid phosphorylation of the RNA polymerase II C-terminal domain, promoting inclusion of variable exons and generating B220 isoforms with altered signaling properties. Simultaneously, inflammatory signals such as lipopolysaccharide (LPS) trigger histone acetyltransferase (HAT) recruitment, increasing chromatin accessibility at the CD45 locus and amplifying transcription. This epigenetic plasticity ensures precise tuning of CD45/B220 expression to meet the functional demands of B cells at different stages of differentiation and activation [7] [10].

Properties

CAS Number

112228-65-6

Product Name

B220

IUPAC Name

2-(2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N,N-dimethylethanamine

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

FPLSGFJELWCFTH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C

Synonyms

2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-(2,3-b)quinoxaline
2,3-dimethyl-N,N-dimethylaminoethyl-5H-indolo(2,3-b)quinoxaline
9-OH-B220
B 220
B-220

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C

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